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Compound of Interest

Compound Name:
Methyl 2,4-dihydroxy-6-

pentylbenzoate

Cat. No.: B1315767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2,4-dihydroxy-6-pentylbenzoate, a significant organic compound, serves as a crucial

intermediate in the synthesis of various bioactive molecules. This technical guide provides a

comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis

protocols, and its pivotal role in the production of cannabinoids.

Chemical Identity and Nomenclature
The compound with the systematic IUPAC name methyl 2,4-dihydroxy-6-pentylbenzoate is

also widely known by its common synonym, Methyl olivetolate.[1][2][3] A comprehensive list of

its synonyms is provided in the table below.
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Identifier Type Identifier

IUPAC Name methyl 2,4-dihydroxy-6-pentylbenzoate[1]

Common Synonyms Methyl olivetolate, Olivetol Methyl Ester[2][4]

CAS Number 58016-28-7[1]

Molecular Formula C13H18O4[1]

Molecular Weight 238.28 g/mol [1]

InChI

InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-

11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-

2H3[1]

InChIKey RQGAOBDPFOADCM-UHFFFAOYSA-N[1]

Canonical SMILES CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC[1]

Other Synonyms

2,4-dihydroxy-6-pentyl-benzoic acid methyl

ester, Benzoic acid, 2,4-dihydroxy-6-pentyl-,

methyl ester[1]

Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for Methyl 2,4-dihydroxy-6-
pentylbenzoate is presented below, offering valuable information for its handling,

characterization, and use in further synthetic applications.
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Property Value Reference

Appearance
White to light brown crystalline

powder
[3]

Melting Point 105-106 °C

Boiling Point (Predicted) 409.3 ± 30.0 °C

Density (Predicted) 1.153 ± 0.06 g/cm³

Solubility

Insoluble in water; Soluble in

Dichloromethane, Ethyl

Acetate

pKa (Predicted) 8.30 ± 0.23

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)

10.26 (s, 1H), 9.80 (s, 1H),

6.26–6.04 (m, 2H), 3.77 (s,

3H), 2.57–2.49 (m, 5H), 1.53–

1.38 (m, 2H), 1.27 (td, J = 8.2,

7.0, 4.8 Hz, 5H), 0.87 (t, J =

6.9 Hz, 3H)

[1]

¹³C NMR (126 MHz, CDCl₃) δ

(ppm)

171.9, 165.2, 160.2, 148.9,

110.7, 105, 101.3, 51.87,

36.76, 32.01, 31.42, 22.45,

14.02

[1]

High-Resolution Mass

Spectrometry (HRMS-ESI)

m/z [M – H]⁻ calcd for

C₁₃H₁₇O₄: 237.1; found: 237.3
[1]

Experimental Protocols
Synthesis of Methyl 2,4-dihydroxy-6-pentylbenzoate
Method 1: Iodine-Catalyzed Aromatization

This protocol describes an efficient, scalable synthesis via an iodine-catalyzed aromatization of

a cyclic diketo ester.
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Materials:

Cyclic diketo ester compound (1 equivalent)

Potassium persulfate (1.2 equivalents)

Iodine (0.1 equivalents)

Acetonitrile (CH₃CN)

Ethyl acetate

0.2 M Sodium thiosulfate

Cyclohexane

Procedure:

A 100 L glass reactor is purged with nitrogen.

Charge the reactor with the cyclic diketo ester compound (5.7 kg, 24 mol), potassium

persulfate (7.5 kg, 28 mol), iodine (590 g, 2.3 mol), and acetonitrile (50 L).[1]

Stir the resulting mixture at 80 °C for 16 hours. Monitor the reaction for the disappearance of

the starting material using Thin Layer Chromatography (TLC).[1]

Once the reaction is complete, cool the mixture to 25 °C.[1]

Add ethyl acetate (30 L) and 0.2 M sodium thiosulfate (20 L) to the cooled mixture.[1]

Separate the organic phase, dry it, and concentrate it under a vacuum at 40–50 °C to obtain

the crude product.[1]

Purification:

Crystallize the crude product using cyclohexane (7.5 L) to yield pure Methyl 2,4-dihydroxy-
6-pentylbenzoate as a white solid.[1]
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This method has been reported to achieve a 90% yield with 99.84% purity as determined by

HPLC.[1]

Method 2: Synthesis from Enone and Dimethyl Malonate

This protocol involves the reaction of an enone with dimethyl malonate, followed by oxidation.

Materials:

(E)-non-3-en-2-one

Dimethyl malonate

Methanol

Sodium methoxide (NaOMe) in methanol

Dichloromethane

Hydrochloric acid (HCl)

Bromine

Procedure:

To a solution of dimethyl malonate in methanol, successively add a solution of NaOMe in

methanol and the corresponding enone at 0 °C.

Heat the reaction mixture at 65 °C for 18 hours.

Evaporate the solvent under vacuum. Dissolve the residue in dichloromethane and water.

Separate and acidify the aqueous phase with 3.0 M aqueous HCl to pH 2.

Extract the aqueous phase with dichloromethane, dry over magnesium sulfate, and

evaporate the solvent to yield the intermediate cyclic enone.

The cyclic enone is subsequently oxidized with bromine to produce Methyl 2,4-dihydroxy-6-
pentylbenzoate.[5]
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Purification:

The crude product is dissolved in dichloromethane at 30 °C, followed by the slow addition of

hexane.[5]

The solution is cooled to -10 °C for 1 hour.[5]

The resulting solid is filtered off and dried to yield the pure product.[5]

Applications in Synthesis
Methyl 2,4-dihydroxy-6-pentylbenzoate is a key precursor in the synthesis of cannabinoids,

particularly Cannabidiol (CBD).[1] Its resorcinol structure is fundamental for building the

characteristic cannabinoid scaffold.

Synthetic Pathway to Cannabidiol (CBD)
The following diagram illustrates the logical workflow of a common synthetic route to CBD,

highlighting the central role of Methyl 2,4-dihydroxy-6-pentylbenzoate.

Starting Materials
((E)-non-3-en-2-one,
Dimethyl malonate)

Cyclic Diketo Ester

 Michael Addition/
Cyclization Methyl 2,4-dihydroxy-6-pentylbenzoate

(Methyl Olivetolate)

 Aromatization 
(e.g., I₂, K₂S₂O₈) 

Cannabidiolic Acid (CBDA)

 Condensation 

p-Toluenesulfonic acid,
(+)-p-mentha-2,8-dien-1-ol

Cannabidiol (CBD)

 Decarboxylation 
(Heat) 

Click to download full resolution via product page

Synthetic pathway from starting materials to CBD.

Biological Context
While primarily utilized as a synthetic intermediate, some sources suggest that Methyl 2,4-
dihydroxy-6-pentylbenzoate possesses inherent biological properties, including antibacterial

activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium

perfringens. However, detailed studies on its mechanism of action are not extensively reported
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in the available literature. Its structural analogs, such as methyl orsellinate, have been

investigated as 5-lipoxygenase inhibitors, suggesting potential anti-inflammatory activity.[1]

Further research is required to fully elucidate the pharmacological profile of Methyl 2,4-
dihydroxy-6-pentylbenzoate itself.

Conclusion
Methyl 2,4-dihydroxy-6-pentylbenzoate is a well-characterized compound with significant

value in synthetic organic chemistry. Its established synthesis protocols and clear spectral data

make it a reliable intermediate for drug development and chemical research, most notably in

the production of cannabinoids. While its intrinsic biological activities are an area of potential

interest, its primary role remains as a foundational building block for more complex molecules.

This guide provides the essential technical information for scientists and researchers working

with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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